Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE is an organic compound characterized by the presence of two methanesulfonyl groups attached to an octanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE typically involves the esterification of octanoic acid followed by the introduction of methanesulfonyl groups. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve multiple steps to ensure the correct stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by sulfonation reactions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl groups to thiols or other sulfur-containing functional groups.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE exerts its effects involves the interaction of its methanesulfonyl groups with various molecular targets. These interactions can lead to the inhibition of enzymes, modification of proteins, and alteration of cellular pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonyl-containing esters and derivatives of octanoic acid. Examples include:
- METHYL 6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE
- ETHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE
Uniqueness
METHYL (S)-6,8-BIS((METHYLSULFONYL)OXY)OCTANOATE is unique due to its specific stereochemistry and the presence of two methanesulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H22O8S2 |
---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
methyl (6S)-6,8-bis(methylsulfonyloxy)octanoate |
InChI |
InChI=1S/C11H22O8S2/c1-17-11(12)7-5-4-6-10(19-21(3,15)16)8-9-18-20(2,13)14/h10H,4-9H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
KOCQXDOLKXBSSN-JTQLQIEISA-N |
Isomerische SMILES |
COC(=O)CCCC[C@@H](CCOS(=O)(=O)C)OS(=O)(=O)C |
Kanonische SMILES |
COC(=O)CCCCC(CCOS(=O)(=O)C)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.